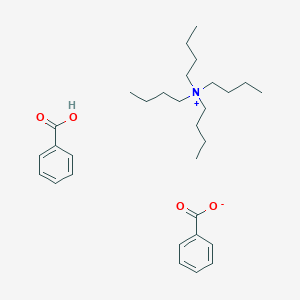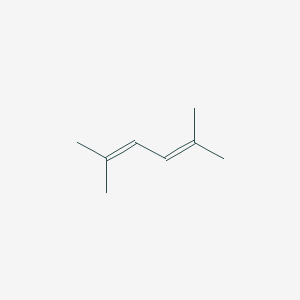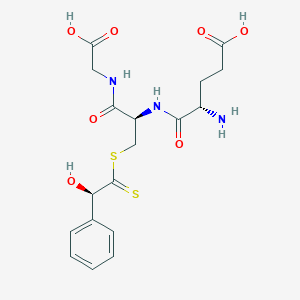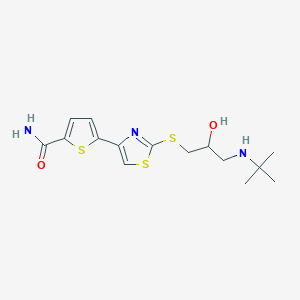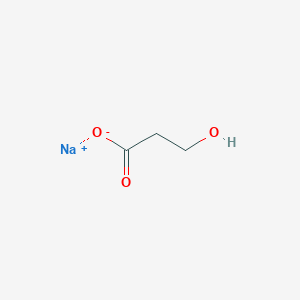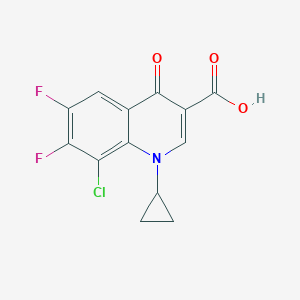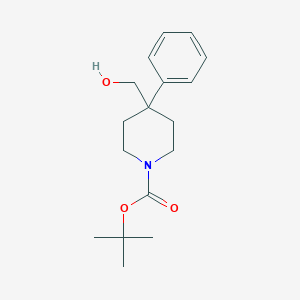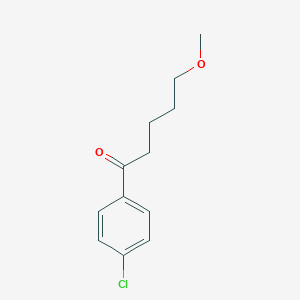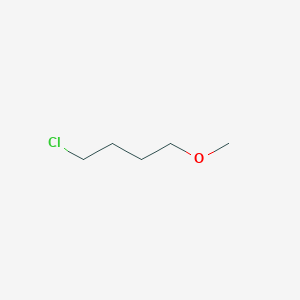
2-Benciloxi-1,3-propanodiol
Descripción general
Descripción
2-Benzyloxy-1,3-propanediol is a glycerol derivative used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Synthesis Analysis
The synthesis of 2-Benzyloxy-1,3-propanediol involves the use of commercially available, inexpensive, and simple 2-(hydroxymethyl)-1,3-propanediol (31) using lipase-catalyzed enantioselective hydrolysis as a key reaction .
Molecular Structure Analysis
The molecular formula of 2-Benzyloxy-1,3-propanediol is C10H14O3. The InChI string representation is InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . The Canonical SMILES string is C1=CC=C(C=C1)COC(CO)CO .
Chemical Reactions Analysis
2-Benzyloxy-1,3-propanediol is used in the preparation of glycerides and their phosphonate analogs as potent inhibitors of lipase .
Physical And Chemical Properties Analysis
2-Benzyloxy-1,3-propanediol has a molecular weight of 182.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are 182.094294304 g/mol . The Topological Polar Surface Area is 49.7 Ų .
Aplicaciones Científicas De Investigación
Síntesis de quirones ciclopropílicos
2-Benciloxi-1,3-propanodiol: se emplea en la síntesis de quirones ciclopropílicos, que son intermedios valiosos en la preparación de ácidos 2,3-metanoamino . Estos ácidos son importantes debido a su conformación restringida y se utilizan en la investigación de péptidos para investigar las interacciones proteína-proteína.
Producción de petrosinas
Este compuesto sirve como bloque de construcción quiral en la síntesis de petrosinas . Las petrosinas son compuestos poliacetilénicos que se encuentran en esponjas marinas y han despertado interés debido a sus posibles actividades biológicas, incluidas las propiedades anticancerígenas.
Análogos de fosfolípidos
En el ámbito de los análogos de fosfolípidos de importancia biológica, This compound es un precursor en el proceso de síntesis . Estos análogos se utilizan para estudiar la dinámica y las funciones de las membranas, así como en sistemas de administración de fármacos.
Aplicaciones como solvente y en cosmética
La conversión catalítica de glicerol en 1,3-propanodiol (PDO), que comparte una estructura similar con This compound, muestra que puede utilizarse en solventes, cosméticos y productos de limpieza . Esto sugiere que This compound también podría encontrar aplicaciones en estas industrias debido a su similitud estructural.
Agente aromatizante y de fragancia
This compound: se ha utilizado como precursor para la síntesis de compuestos como el acetato de bencilo, que es un agente aromatizante y saborizante. Esto indica su posible uso en las industrias alimentaria y del perfume.
Industria farmacéutica
Dado su papel en la síntesis de varios compuestos biológicamente activos, This compound podría utilizarse en la industria farmacéutica como intermedio en la síntesis de fármacos .
Intermedios de síntesis orgánica
La utilidad del compuesto como intermedio en la síntesis orgánica está bien documentada, con aplicaciones en la preparación de moléculas complejas para fines de investigación y desarrollo .
Reacciones enzimáticas
This compound: puede utilizarse en reacciones enzimáticas, como las catalizadas por lipasas, para producir estereoisómeros específicos de un compuesto, lo cual es crucial en el desarrollo de fármacos con la quiralidad deseada .
Safety and Hazards
When handling 2-Benzyloxy-1,3-propanediol, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Mecanismo De Acción
Target of Action
2-Benzyloxy-1,3-propanediol, also known as 2-O-Benzylglycerol or Glycerol 2-benzyl ether , is a glycerol derivative.
Mode of Action
It’s known that glycerol derivatives can interact with various biological targets, influencing their function and leading to changes at the molecular level .
Biochemical Pathways
2-Benzyloxy-1,3-propanediol is used in the preparation of glycerides and their phosphonate analogs, which are potent inhibitors of lipase . Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids), playing a crucial role in various biochemical pathways, including lipid metabolism .
Result of Action
As a glycerol derivative, it may influence cellular processes where glycerol and its derivatives play a role .
Análisis Bioquímico
Biochemical Properties
Cellular Effects
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
Propiedades
IUPAC Name |
2-phenylmethoxypropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPIOHLDFSMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163541 | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14690-00-7 | |
| Record name | 2-(Phenylmethoxy)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14690-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014690007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(benzyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Benzyloxy-1,3-propanediol in the synthesis of polycarbonates?
A1: 2-Benzyloxy-1,3-propanediol serves as the starting material for synthesizing a novel six-membered cyclic carbonate monomer, 5-benzyloxy-trimethylene carbonate []. This monomer then undergoes ring-opening polymerization to produce poly(5-benzyloxy-trimethylene carbonate) (PBTMC) []. The benzyl group in PBTMC is subsequently removed via catalytic hydrogenation, yielding a polycarbonate with a pendant hydroxyl group (PHTMC) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

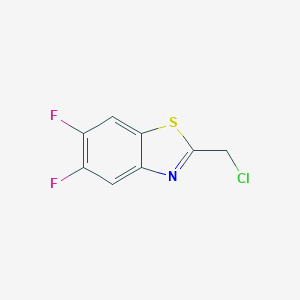
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
